N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chlorophenoxy)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a benzyl group attached to a pyrazole ring, which is further connected to a chlorophenoxy acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chlorophenoxy)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.
Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Chlorophenoxy Acetamide: The chlorophenoxy acetamide moiety is synthesized by reacting 4-chlorophenol with chloroacetyl chloride in the presence of a base like triethylamine.
Coupling Reaction: Finally, the benzylated pyrazole is coupled with the chlorophenoxy acetamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of the nitro group (if present) on the pyrazole ring can lead to the formation of corresponding amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products:
- Oxidation of the benzyl group can yield benzaldehyde or benzoic acid derivatives.
- Reduction of nitro groups can yield amines.
- Substitution reactions can yield various substituted phenoxyacetamides.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored as a potential drug candidate for various therapeutic applications, including cancer and infectious diseases.
Industry:
- Potential applications in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chlorophenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The benzyl and chlorophenoxy groups may play a crucial role in binding to the target sites, while the acetamide moiety may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
- N-(1-phenyl-1H-pyrazol-5-yl)-2-(4-chlorophenoxy)acetamide
- N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide
- N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-bromophenoxy)acetamide
Comparison:
N-(1-phenyl-1H-pyrazol-5-yl)-2-(4-chlorophenoxy)acetamide: Similar structure but with a phenyl group instead of a benzyl group, which may affect its binding affinity and biological activity.
N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide: The presence of a fluorine atom instead of chlorine may enhance its metabolic stability and alter its electronic properties.
N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-bromophenoxy)acetamide: The bromine atom may increase the compound’s lipophilicity and influence its interaction with biological membranes.
N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chlorophenoxy)acetamide stands out due to its unique combination of functional groups, which may confer specific properties and activities not observed in its analogs.
Properties
Molecular Formula |
C18H16ClN3O2 |
---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
N-(2-benzylpyrazol-3-yl)-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C18H16ClN3O2/c19-15-6-8-16(9-7-15)24-13-18(23)21-17-10-11-20-22(17)12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,21,23) |
InChI Key |
XXRUPWUJZRDCQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.